molecular formula C20H21F2N5O2S2 B11201723 2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

2-{[2-(diethylamino)-7-oxo-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide

Cat. No.: B11201723
M. Wt: 465.5 g/mol
InChI Key: MPXQKHAKFWXTMB-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as diethylamino, prop-2-en-1-yl, and difluorophenyl. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the diethylamino, prop-2-en-1-yl, and difluorophenyl groups through various substitution and addition reactions. Common reagents used in these reactions include thionyl chloride, diethylamine, and 2,5-difluorobenzoyl chloride, among others. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. Additionally, quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amines and alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE include other thiazolopyrimidine derivatives with different substituents. Examples include:

  • 2-{[2-(METHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DICHLOROPHENYL)ACETAMIDE
  • 2-{[2-(ETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2,5-DIFLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and bioavailability, while the difluorophenyl group contributes to its stability and potency. These unique features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H21F2N5O2S2

Molecular Weight

465.5 g/mol

IUPAC Name

2-[[2-(diethylamino)-7-oxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide

InChI

InChI=1S/C20H21F2N5O2S2/c1-4-9-27-18(29)16-17(24-19(31-16)26(5-2)6-3)25-20(27)30-11-15(28)23-14-10-12(21)7-8-13(14)22/h4,7-8,10H,1,5-6,9,11H2,2-3H3,(H,23,28)

InChI Key

MPXQKHAKFWXTMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)CC=C

Origin of Product

United States

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